3-Carboxy-5-methyl-N-(4-(trifluoromethyl)phenyl)-4-isoxazolecarboxamide
Overview
Description
3-Carboxy-5-methyl-N-(4-(trifluoromethyl)phenyl)-4-isoxazolecarboxamide is a synthetic compound that has been widely used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential future applications. This compound is also known as CTIP, and it is a potent inhibitor of the enzyme phosphodiesterase 4 (PDE4).
Scientific Research Applications
Prodrug Development for Anti-inflammatory Agents
Patterson, Cheung, and Ernest (1992) investigated 3-Carboxy-5-methyl-N-(4-(trifluoromethyl)phenyl)-4-isoxazolecarboxamide as a new prodrug for an antiarthritic agent. This compound showed promise in being metabolized to yield plasma concentrations of an anti-inflammatory agent, demonstrating its potential in prodrug development (Patterson, Cheung, & Ernest, 1992).
Inhibition of Dihydroorotate Dehydrogenase
Knecht and Löffler (1998) found that isoxazole derivatives, including leflunomide and its metabolites, exhibit strong inhibitory effects on mitochondrial dihydroorotate dehydrogenase, an enzyme crucial in pyrimidine de novo synthesis. These findings are significant for understanding the drug's mechanism in immunosuppressive and antirheumatic therapy (Knecht & Löffler, 1998).
Herbicidal Activity
Hamper et al. (1995) studied a series of 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides, including compounds structurally related to 3-Carboxy-5-methyl-N-(4-(trifluoromethyl)phenyl)-4-isoxazolecarboxamide, for their herbicidal activity. These compounds showed significant activity against a range of weeds, indicating the potential of such structures in agricultural applications (Hamper et al., 1995).
Gene Expression Inhibition
Palanki et al. (2000) explored derivatives of this compound for their role in inhibiting NF-kappaB and AP-1 gene expression. Their findings contribute to understanding the compound's potential in modulating gene expression related to inflammation and immune response (Palanki et al., 2000).
Vibrational Spectral Analysis
Shahidha et al. (2014) conducted a vibrational spectral analysis of a related molecule, 5-methyl-N-[4-(trifluoromethyl) phenyl]-isoxazole-4-carboxamide, using FT-IR and FT-Raman spectroscopic techniques. This research provides insights into the molecular structure and bonding characteristics, which are essential for understanding the physical and chemical properties of these compounds (Shahidha et al., 2014).
properties
IUPAC Name |
5-methyl-4-[[4-(trifluoromethyl)phenyl]carbamoyl]-1,2-oxazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O4/c1-6-9(10(12(20)21)18-22-6)11(19)17-8-4-2-7(3-5-8)13(14,15)16/h2-5H,1H3,(H,17,19)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QREXMXPNUAJXOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)O)C(=O)NC2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00159067 | |
Record name | 3-Carboxy-5-methyl-N-(4-(trifluoromethyl)phenyl)-4-isoxazolecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00159067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Carboxy-5-methyl-N-(4-(trifluoromethyl)phenyl)-4-isoxazolecarboxamide | |
CAS RN |
134888-93-0 | |
Record name | 3-Carboxy-5-methyl-N-(4-(trifluoromethyl)phenyl)-4-isoxazolecarboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134888930 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Carboxy-5-methyl-N-(4-(trifluoromethyl)phenyl)-4-isoxazolecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00159067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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